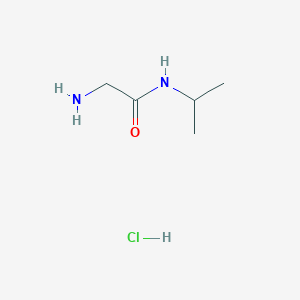

2-amino-N-isopropylacetamide hydrochloride

Description

Contextualizing Amino Amide Derivatives in Organic Synthesis

Amino amide derivatives represent a significant class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a relatively stable amide linkage, makes them valuable intermediates in the construction of peptidomimetics, heterocyclic compounds, and various pharmaceutical agents. The amide bond, a cornerstone of peptide chemistry, imparts a degree of conformational rigidity to molecules, which can be crucial for biological activity.

In the realm of medicinal chemistry, the incorporation of amino amide moieties can influence a molecule's pharmacokinetic and pharmacodynamic properties. The ability to modify both the N-terminus (the amino group) and the C-terminus (via the amide) allows for the systematic exploration of structure-activity relationships (SAR). Furthermore, the amino group can be readily derivatized to introduce diverse functionalities, while the amide bond can participate in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. The versatility of amino amide derivatives is further underscored by their use as ligands in coordination chemistry and as precursors for the synthesis of various polymers.

Historical Development and Initial Syntheses of 2-Amino-N-isopropylacetamide and its Salts

One plausible and historically practiced route for the synthesis of 2-amino-N-isopropylacetamide would involve the reaction of an N-protected glycine (B1666218) derivative, such as N-carbobenzyloxyglycine (Z-Gly-OH), with isopropylamine (B41738). This amidation reaction is often facilitated by a coupling agent to activate the carboxylic acid. The resulting N-protected intermediate, N-carbobenzyloxy-N'-isopropylglycinamide, would then be subjected to a deprotection step, commonly catalytic hydrogenation, to remove the carbobenzyloxy (Z) group and yield 2-amino-N-isopropylacetamide. Subsequent treatment with hydrochloric acid would then afford the desired hydrochloride salt.

Overview of Research Trajectories Involving 2-Amino-N-isopropylacetamide Hydrochloride

The research applications of this compound, while not extensively documented in a large volume of dedicated studies, can be understood through its utility as a synthetic intermediate and a structural motif in medicinal chemistry. Its role is often as a foundational piece in the assembly of more elaborate molecules with potential biological activity.

A significant area of research where amino amide derivatives are prominent is in the development of enzyme inhibitors. The structural features of this compound make it a candidate for incorporation into molecules designed to target proteases or other enzymes where amide and amino functionalities are crucial for binding. The isopropyl group can provide a hydrophobic interaction within a binding pocket, while the amino and amide groups can form key hydrogen bonds.

Below is a table summarizing the key chemical properties of 2-amino-N-isopropylacetamide and its hydrochloride salt.

| Property | 2-Amino-N-isopropylacetamide | This compound |

| CAS Number | 67863-05-2 scbt.com | 614718-86-4 chemicalbook.com |

| Molecular Formula | C5H12N2O scbt.com | C5H13ClN2O |

| Molecular Weight | 116.16 g/mol scbt.com | 152.62 g/mol |

| Synonyms | n-isopropylglycinamide, 2-amino-N-(methylethyl)acetamide, N-propan-2-ylglycinamide scbt.com | N/A |

Properties

IUPAC Name |

2-amino-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTBXBZDYYYVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602767 | |

| Record name | N-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614718-86-4 | |

| Record name | N-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(propan-2-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization in 2 Amino N Isopropylacetamide Hydrochloride Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-amino-N-isopropylacetamide hydrochloride. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nist.govnih.govamericanpharmaceuticalreview.com This precision allows for the determination of the elemental composition of the molecule.

For this compound (Molecular Formula: C₅H₁₃ClN₂O), HRMS can verify the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms by comparing the experimentally measured exact mass of the molecular ion to its calculated theoretical mass. dtic.mil The analysis of the protonated molecule [M+H]⁺ would yield a distinct isotopic pattern characteristic of a chlorine-containing compound, further confirming the molecular formula. This technique is a cornerstone in quality control and research, ensuring the identity and purity of the compound before its use in further studies. nih.gov

| Parameter | Value for this compound | Reference |

| Molecular Formula | C₅H₁₃ClN₂O | |

| Molecular Weight (Average) | 152.62 g/mol | |

| Theoretical Exact Mass ([M+H]⁺, C₅H₁₄N₂O³⁵Cl⁺) | 153.0840 Da | Calculated |

| Purpose of HRMS | Confirmation of elemental composition and molecular formula. | americanpharmaceuticalreview.com |

| Key Advantage | High mass accuracy distinguishes between compounds with the same nominal mass but different elemental formulas. | nist.gov |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed chemical structure of this compound in solution. uobasrah.edu.iq A combination of one-dimensional and two-dimensional experiments provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The isopropyl group should exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methylene group (CH₂) adjacent to the amino and carbonyl groups will likely appear as a singlet, and the amide proton (NH) will also produce a signal. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, five distinct signals are expected: one for the carbonyl carbon of the amide, one for the methylene carbon, one for the isopropyl methine carbon, and one for the two equivalent isopropyl methyl carbons.

| Atom Assignment | Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Isopropyl -CH(CH₃)₂ | Septet | ~42-44 ppm |

| Isopropyl -CH(CH₃)₂ | Doublet | ~22-24 ppm |

| Methylene -CH₂- | Singlet | ~44-46 ppm |

| Amide C=O | N/A | ~168-172 ppm |

| Amide -NH- | Singlet/Doublet | N/A |

| Ammonium -NH₃⁺ | Broad Singlet | N/A |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Data is predicted based on the structure and known chemical shift ranges.

Two-dimensional NMR experiments are crucial for confirming the atomic connectivity proposed by 1D NMR.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edulibretexts.org An HSQC spectrum would show cross-peaks connecting the proton signal of the isopropyl methine to its carbon signal, the isopropyl methyl protons to their carbon signal, and the methylene protons to the methylene carbon signal. This definitively assigns each proton signal to its corresponding carbon in the molecular skeleton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edulibretexts.org HMBC is instrumental in piecing together the molecular fragments. Key expected correlations for this compound would include:

A correlation from the isopropyl methyl protons to the isopropyl methine carbon.

Correlations from the isopropyl methine proton and the amide NH proton to the carbonyl carbon.

A correlation from the methylene protons to the carbonyl carbon, confirming the glycinamide core structure.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| HSQC | Shows direct ¹H-¹³C one-bond correlations. | - Isopropyl CH ↔ Isopropyl C- Isopropyl CH₃ ↔ Isopropyl C- Methylene CH₂ ↔ Methylene C |

| HMBC | Shows ¹H-¹³C two- and three-bond correlations. | - Isopropyl CH₃ protons ↔ Carbonyl C- Methylene CH₂ protons ↔ Carbonyl C- Amide NH proton ↔ Carbonyl C |

Beyond ¹H and ¹³C, NMR studies can be extended to other NMR-active nuclei present in the molecule, such as ¹⁵N. huji.ac.il Although ¹⁵N has a low natural abundance, isotopic enrichment or sensitive experiments like ¹H-¹⁵N HMBC can provide valuable insights. oxinst.comnih.gov A ¹H-¹⁵N HMBC spectrum would show correlations between protons and nitrogen atoms, allowing for the unambiguous assignment of the nitrogen chemical shifts. This would clearly distinguish the nitrogen of the primary ammonium group from the nitrogen of the secondary amide, providing a more complete picture of the molecular structure and electronic environment. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. researchgate.net Each functional group has a characteristic set of vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the secondary amide group, and the alkyl portions of the molecule.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Ammonium (-NH₃⁺) | 2800 - 3200 (broad) |

| N-H Stretch | Secondary Amide (-NH-) | 3300 - 3500 |

| C-H Stretch | Alkyl (Isopropyl, Methylene) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1630 - 1695 (strong) |

| N-H Bend (Amide II) | Secondary Amide (-NH-) | 1510 - 1580 |

X-ray Crystallography of 2-Amino-N-isopropylacetamide Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining a suitable single crystal of this compound itself may be challenging, the technique is highly applicable to its derivatives or coordination complexes with metal ions.

By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise 3D map of electron density. This map reveals the exact spatial arrangement of atoms, providing accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding networks involving the ammonium and amide groups, and ionic interactions with the chloride counter-ion. Studies on metal complexes of similar N-alkylated diamine ligands have successfully used this technique to characterize the coordination geometry around the metal center. researchgate.net Similarly, forming complexes between 2-amino-N-isopropylacetamide and various metal ions could facilitate crystallographic analysis, providing crucial insights into its chelating properties and solid-state structure. researchgate.netjofamericanscience.org

In Situ Spectroscopic Monitoring of Reaction Intermediates

The synthesis of this compound involves the formation of an amide bond followed by the creation of a hydrochloride salt. In situ spectroscopic monitoring allows for the continuous analysis of the reaction mixture without the need for sample extraction, thereby preserving the integrity of the chemical process and enabling the detection of short-lived intermediate species.

Real-time reaction tracking using in situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful tool for monitoring the progress of chemical reactions. nih.govresearchgate.netmt.com This technique involves inserting a probe directly into the reaction vessel, which allows for the continuous collection of infrared spectra of the reaction mixture. By monitoring the changes in the characteristic vibrational frequencies of functional groups, it is possible to track the consumption of reactants and the formation of products and intermediates in real time. mt.comyoutube.com

In the context of the synthesis of 2-amino-N-isopropylacetamide, ReactIR can be employed to monitor the key bond-forming events. The formation of the amide bond can be observed by the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. nih.govresearchgate.net For instance, the progress of the reaction between a suitable N-protected amino acid and isopropylamine (B41738) would be indicated by the decrease in the intensity of the carboxylic acid's C=O stretching band and the appearance of the amide product's distinct carbonyl absorption at a different wavenumber. mt.com

Furthermore, the subsequent formation of the hydrochloride salt can also be monitored. The protonation of the primary amine group of 2-amino-N-isopropylacetamide by hydrochloric acid would lead to changes in the N-H stretching and bending vibrations in the infrared spectrum. These spectral changes provide a direct measure of the salt formation process. nih.govacs.org

The data obtained from ReactIR can be used to generate concentration-time profiles for the reactants, intermediates, and products. This kinetic data is invaluable for optimizing reaction conditions such as temperature, reagent addition rates, and reaction time to maximize yield and minimize the formation of impurities. mt.comresearchgate.netacs.orgnih.govnih.gov

Table 1: Hypothetical ReactIR Data for the Synthesis of 2-Amino-N-isopropylacetamide

| Reaction Time (minutes) | Reactant A (Carboxylic Acid) Concentration (%) | Product (Amide) Concentration (%) |

| 0 | 100 | 0 |

| 15 | 75 | 25 |

| 30 | 50 | 50 |

| 60 | 25 | 75 |

| 120 | 5 | 95 |

Coupling techniques that combine a separation method with a detection method offer enhanced analytical capabilities for complex reaction mixtures. Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS) is a powerful combination for the rapid identification of compounds in a reaction mixture. researchgate.netmerckmillipore.comresearchgate.netnih.gov TLC provides a simple and efficient means of separating the components of a mixture based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the eluent). rsc.orgreddit.com Once separated, the individual spots on the TLC plate can be directly analyzed by mass spectrometry to determine the molecular weight and structural information of each component. nih.gov

In the analysis of a reaction to synthesize this compound, a small aliquot of the reaction mixture can be spotted onto a TLC plate. rsc.org After development of the plate, different spots corresponding to the starting materials, the desired product, and any potential byproducts or intermediates will be spatially separated. The plate can then be analyzed under UV light if the compounds are UV-active, or stained with a suitable reagent to visualize the spots. researchgate.netresearchgate.net

Subsequent analysis of these spots by MS can be performed directly from the TLC plate using techniques like desorption electrospray ionization (DESI) or by eluting the individual spots and introducing them into the mass spectrometer. merckmillipore.comnih.gov This provides unequivocal identification of the compounds present at different stages of the reaction. For example, an intermediate such as an activated ester of the amino acid could be identified by its specific mass-to-charge ratio (m/z) in the mass spectrum. This information is crucial for understanding the reaction mechanism and identifying the source of any impurities. acs.org

Table 2: Hypothetical TLC-MS Analysis of a Reaction Mixture for 2-Amino-N-isopropylacetamide Synthesis

| Spot on TLC Plate | Retention Factor (Rf) | Compound Identified by MS | Molecular Weight ( g/mol ) |

| 1 | 0.85 | Starting Material (N-protected amino acid) | Varies |

| 2 | 0.60 | Intermediate (e.g., Activated Ester) | Varies |

| 3 | 0.40 | Product (2-amino-N-isopropylacetamide) | 116.16 |

| 4 | 0.25 | Byproduct | Varies |

Reactivity and Functionalization Chemistry of 2 Amino N Isopropylacetamide Hydrochloride

Amine and Amide Functional Group Transformations

The primary amine and the N-isopropyl-substituted amide group are the principal sites of chemical reactivity in 2-amino-N-isopropylacetamide hydrochloride. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine of 2-amino-N-isopropylacetamide, in its free base form, is a potent nucleophile. This nucleophilicity is central to many of its chemical transformations. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation Reactions: The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction, typically carried out in the presence of a base to neutralize the generated acid, results in the formation of a new amide bond. For instance, reaction with acetyl chloride would yield N-(2-(isopropylamino)-2-oxoethyl)acetamide. The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Product |

| 2-Amino-N-isopropylacetamide | Acetyl chloride | N-(2-(isopropylamino)-2-oxoethyl)acetamide |

| 2-Amino-N-isopropylacetamide | Benzoyl chloride | N-(2-(isopropylamino)-2-oxoethyl)benzamide |

Alkylation Reactions: The primary amine can also undergo alkylation with alkyl halides. This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to polyalkylation. However, under controlled conditions, monoalkylation can be achieved. For example, reaction with methyl iodide could yield 2-(methylamino)-N-isopropylacetamide.

Modifications of the Amide Nitrogen and Carbonyl

The amide functional group in 2-amino-N-isopropylacetamide is generally less reactive than the primary amine. However, it can still participate in several important chemical transformations.

N-Alkylation: While the amide nitrogen is significantly less nucleophilic than the amine nitrogen, it can be alkylated under specific conditions, often requiring a strong base to deprotonate the amide first. For example, treatment with sodium hydride followed by an alkyl halide can introduce an alkyl group on the amide nitrogen.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways ultimately yield glycine (B1666218) and isopropylamine (B41738).

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the N-isopropylacetamide moiety into an N-isopropylethylamine group, transforming the original molecule into N¹-isopropyl-ethane-1,2-diamine.

Derivatization Strategies and Synthetic Applications

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Incorporation into Complex Molecular Architectures

The ability of the primary amine to form new bonds makes 2-amino-N-isopropylacetamide a useful synthon for constructing larger, more elaborate molecular frameworks.

Peptide Synthesis: As a derivative of the amino acid glycine, 2-amino-N-isopropylacetamide can be incorporated into peptide chains. The primary amine can act as the nucleophile in a peptide coupling reaction, attacking the activated carboxyl group of another amino acid. This allows for the extension of a peptide chain from its C-terminus. Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyluronium (HATU), can be employed to facilitate this process.

Heterocyclic Synthesis: The functional groups of 2-amino-N-isopropylacetamide can be utilized in cyclization reactions to form various heterocyclic compounds. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or dihydropyrimidine (B8664642) ring. Similarly, reaction with appropriate reagents could yield imidazoles, oxazoles, or other heterocyclic systems.

Formation of Metal-Ligand Complexes with 2-Amino-N-isopropylacetamide Derivatives

The nitrogen and oxygen atoms in 2-amino-N-isopropylacetamide and its derivatives can act as donor atoms, allowing them to form coordination complexes with various metal ions. The primary amine and the amide carbonyl oxygen can both participate in chelation, forming stable ring structures with a central metal atom.

Derivatives of 2-amino-N-isopropylacetamide, such as Schiff bases formed by the condensation of the primary amine with an aldehyde or ketone, can act as versatile ligands. These ligands can coordinate with a range of transition metals, including copper, nickel, and cobalt, to form complexes with diverse geometries and potential catalytic or biological activities. The coordination can be influenced by the nature of the metal ion, the solvent system, and the presence of other ligands.

Mechanistic Studies of 2-Amino-N-isopropylacetamide Reactions

The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry.

Nucleophilic Acyl Substitution: The acylation of the primary amine proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the acylated product.

Amide Hydrolysis: The mechanism of amide hydrolysis depends on the pH of the medium.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer and subsequent elimination of the amine as a good leaving group (in its protonated form) leads to the carboxylic acid.

Base-promoted hydrolysis: A hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. The expulsion of the amide anion as a leaving group is generally unfavorable. However, under forcing conditions (e.g., heat), the reaction can proceed, followed by an acid-base reaction between the carboxylic acid and the strongly basic amide anion to form a carboxylate and an amine.

Amide Reduction: The reduction of the amide with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is coordinated to the aluminum species. Subsequent elimination of the oxygen atom (as an aluminate) and further reduction steps lead to the formation of the corresponding amine.

Pyrolysis Pathways of N-Isopropylacetamide Analogues

Direct experimental data on the pyrolysis of this compound is not extensively available in the public domain. However, significant insights can be drawn from the study of its close structural analogue, N-isopropylacetamide (IPA). The gas-phase pyrolysis of IPA has been investigated in a static system at temperatures ranging from 430 to 480°C. researchgate.net The decomposition of this analogue proceeds through multiple pathways, which are instructive for understanding the potential thermal degradation of this compound.

The primary pyrolysis pathways observed for N-isopropylacetamide include:

Unimolecular Decomposition: This pathway involves a unimolecular elimination reaction to yield propene and acetamide (B32628). researchgate.net This type of reaction is characteristic of compounds with an alkyl group attached to a heteroatom, proceeding through a cyclic transition state.

Bimolecular Decomposition: A second, parallel pathway involves a bimolecular reaction, yielding isopropylamine, propene, acetic acid, and acetonitrile. researchgate.net

Catalyzed Decomposition: The formation of acetic acid in the bimolecular pathway introduces a catalytic route, as the acetic acid produced can catalyze further decomposition of the N-alkyl substituted amide. researchgate.net

The thermal decomposition of amino acids, the parent structures of the "2-amino" portion of the molecule, typically involves the release of water and ammonia. nih.govresearchgate.net This suggests that at elevated temperatures, the 2-amino group could also participate in decomposition reactions, potentially leading to the formation of cyclic condensates with peptide bonds or other nitrogen-containing compounds. nih.govresearchgate.net

The table below summarizes the kinetic parameters for the different decomposition pathways of N-isopropylacetamide, as determined by the Arrhenius equations. researchgate.net

Table 1: Arrhenius Parameters for the Pyrolysis of N-Isopropylacetamide

| Reaction Type | Rate Constant (k) | Arrhenius Equation |

|---|---|---|

| Unimolecular | k₁ | 10¹²·⁰⁷ ᵉˣᵖ [(-54000 cal mol⁻¹)/RT] s⁻¹ |

| Bimolecular | k₂ | 10¹³·⁷⁵ ᵉˣᵖ [(-42200 cal mol⁻¹)/RT] cm³ mol⁻¹ s⁻¹ |

Investigation of Reaction Kinetics and Intermediate Formation

The investigation of reaction kinetics and the formation of intermediates for this compound is crucial for understanding its transformation pathways. While specific kinetic studies on this compound are scarce, the general principles of amide chemistry provide a strong basis for predicting its behavior.

Amide reactions, such as hydrolysis, typically proceed via a nucleophilic acyl substitution mechanism. libretexts.org This process involves the formation of a tetrahedral intermediate . libretexts.org In the context of this compound, the presence of the protonated amino group would likely favor acid-catalyzed mechanisms in aqueous environments.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate, often involving proton transfer to the nitrogen atom to make it a better leaving group, results in the cleavage of the C-N bond. libretexts.org

In thermal decomposition scenarios, such as pyrolysis, the formation of intermediates is also critical. For N-substituted diacetamides, a proposed mechanism involves a six-membered cyclic transition state. nih.gov Given the structure of 2-amino-N-isopropylacetamide, it is plausible that its unimolecular pyrolysis could also proceed through a similar cyclic transition state, leading to the elimination of a stable molecule like propene from the isopropyl group, as observed in its analogue N-isopropylacetamide. researchgate.net

The kinetics of such reactions are generally dependent on factors like temperature, pressure, and the presence of catalysts. For the hydrolysis of N-substituted amides, the reaction is often first-order with respect to the amide and the nucleophile (e.g., water). researchgate.net The rate is also highly dependent on pH. researchgate.net For this compound, the acidic nature of the salt would influence the kinetics of its reactions in solution.

The formation of nitrogen-containing heterocyclic compounds is another potential reaction pathway, especially during thermal stress. The thermal decomposition of amino acids has been shown to produce cyclic condensates with peptide bonds. nih.govresearchgate.net This suggests that intramolecular or intermolecular reactions involving the amino and amide groups of 2-amino-N-isopropylacetamide could lead to the formation of more complex heterocyclic intermediates and products.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

As a primary amine, 2-amino-N-isopropylacetamide is bifunctional when reacting with diepoxides, enabling its use as a monomer for the formation of oligomers and polymers. nih.gov This reactivity is central to its application in creating specialized polymer architectures.

Research has demonstrated the synthesis of novel, thermoresponsive oligomeric epoxide-amine adducts by reacting 2-amino-N-isopropylacetamide with glycerol (B35011) diglycidyl ether. nih.gov In this reaction, the primary amine group of 2-amino-N-isopropylacetamide attacks the epoxide rings of the diepoxide, leading to the formation of linear and branched oligomers. nih.govstackexchange.com To favor the formation of oligomers with amine end groups and reduce excessive branching through reactions with the hydroxyl or amide groups, a slight molar excess of the amine monomer is typically used. nih.gov

The resulting oligomers exhibit lower critical solution temperature (LCST) behavior in water, a property inspired by the structurally related N-isopropylacrylamide. nih.gov The cross-linking or curing properties of these adducts are critical for their application as thermosetting materials. The curing process involves the reaction of the remaining amine hydrogens with epoxide groups, forming a three-dimensional network. mdpi.comresearchgate.net The progression of this cross-linking can be monitored by techniques such as oscillatory rheology and differential scanning calorimetry (DSC). researchgate.net

Studies on the adducts from 2-amino-N-isopropylacetamide show significant changes in viscosity and stiffness during curing. researchgate.net Oscillatory rheology measurements track the evolution of the storage modulus (G') and loss modulus (G''), indicating the transition from a liquid to a solid-like material as the cross-linked network develops. researchgate.net

Table 1: Curing Properties of Epoxide-Amine Mixture Based on 2-amino-N-isopropylacetamide (Data synthesized from Arslan et al., 2013) researchgate.net

| Parameter | Description | Observation |

|---|---|---|

| Setting Time | Time at which the storage modulus (G') surpasses the loss modulus (G''), indicating the gel point. | Significant differences in setting time are observed depending on the specific amine monomer used. researchgate.net |

| Viscosity | The resistance to flow of the amine-epoxide mixture before and during curing. | The initial mixture has a measurable viscosity that increases rapidly as cross-linking proceeds. researchgate.net |

| Stiffness (Storage Modulus, G') | A measure of the elastic response of the cured material. | The final cured material exhibits significant stiffness, with the adduct of 2-amino-N-isopropylacetamide forming a more flexible material compared to other analogs like those from α-amino-ε-caprolactam. researchgate.net |

While direct polymerization of 2-amino-N-isopropylacetamide hydrochloride into polyurethanes is not prominently documented, the synthesis of polyurethanes and related polymers from other amino acid and amide derivatives is well-established. acs.orgmdpi.com These syntheses provide a framework for how molecules with similar functionalities can be incorporated into polyurethane chains.

Poly(ester amide)s and poly(ester-urethane)s are often synthesized from monomers derived from amino acids. acs.orgresearchgate.net For instance, amino acids can be converted into dual functional ester-urethane monomers, which then undergo direct polycondensation with diols under melt conditions to produce high-molecular-weight poly(ester-urethane)s. acs.org This approach demonstrates that the amine and amide functionalities present in amino acid derivatives are compatible with polyurethane synthesis methodologies. The resulting polymers often exhibit desirable thermal and mechanical properties due to the strong intermolecular hydrogen bonding provided by the amide and urethane (B1682113) groups. upc.edu

Another strategy involves the use of urethane derivatives of amino acids as monomers for polypeptide synthesis, which can then be used to build more complex architectures. mdpi.com These methods highlight the versatility of amide-containing structures as precursors for polymers incorporating urethane linkages. The presence of the amide group can contribute to the final properties of the polymer, such as thermal stability and crystallinity. acs.org

Precursors for Chemical Vapor Deposition and Atomic Layer Deposition

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for depositing highly uniform and conformal thin films for applications in microelectronics and other advanced technologies. harvard.eduazonano.com The quality of these films is highly dependent on the properties of the chemical precursors used. Precursors must exhibit a delicate balance of volatility and thermal stability to prevent decomposition during vaporization and transport to the substrate. harvard.edu

Amidate ligands, derived from amides, have been successfully used to synthesize metal complexes suitable as CVD and ALD precursors. Derivatives of N-isopropylacetamide can be used to form such complexes. The synthesis of zirconium(IV) and hafnium(IV) amidate complexes has been reported through the reaction of the corresponding tetrakis(dimethylamido)metal compound with four equivalents of an amide, such as N-isopropylacetamide, in a refluxing solvent like toluene.

The general reaction is: M(NMe₂)₄ + 4 R¹C(O)NHR² → M[OC(R¹)NR²]₄ + 4 HNMe₂ (where M = Zr or Hf)

This reaction yields monomeric, eight-coordinate metal centers surrounded by four κ²-N,O-amidate ligands. The resulting complexes, such as tetrakis(N-isopropylacetamido)zirconium and tetrakis(N-isopropylacetamido)hafnium, can be purified by sublimation or extraction.

For a compound to be a successful CVD or ALD precursor, it must be volatile enough to be transported in the gas phase but stable enough to not decompose before reaching the substrate surface. harvard.edu Metal amidate complexes derived from ligands like N-isopropylacetamide have been evaluated for these properties.

Thermogravimetric analysis (TGA) is a key technique used to assess both the volatility and thermal stability of these precursors. Good precursors show a clean, single-step weight loss in TGA, corresponding to sublimation or evaporation, with minimal nonvolatile residue. The decomposition temperature is also a critical parameter. Zirconium amidate complexes generally exhibit solid-state decomposition temperatures between 218 and 335 °C, while the corresponding hafnium complexes are often more stable, with decomposition temperatures ranging from 290 to 360 °C.

The volatility is influenced by the molecular weight and intermolecular forces, which are in turn affected by the alkyl substituents on the amidate ligand. Bulky alkyl groups tend to reduce intermolecular interactions, leading to higher volatility and thermal stability. Complexes with larger alkyl groups on the amidate core are generally more thermally robust and can be isolated in good yields via sublimation.

Table 2: Properties of Zirconium and Hafnium Amidate Precursors Derived from N-isopropylacetamide (Properties are based on trends for related amidate complexes)

| Compound | Potential Synthesis Route | Expected Volatility | Expected Thermal Stability |

|---|---|---|---|

| Tetrakis(N-isopropylacetamido)zirconium | Zr(NMe₂)₄ + 4 N-isopropylacetamide | Good; Sublimable under vacuum | High; Decomposes >250 °C |

| Tetrakis(N-isopropylacetamido)hafnium | Hf(NMe₂)₄ + 4 N-isopropylacetamide | Good; Sublimable under vacuum | Very High; Decomposes >300 °C |

Supramolecular Chemistry and Host-Guest Interactions (e.g., with Cyclodextrins)

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.gov Host-guest chemistry is a central part of this field, where a larger host molecule encapsulates a smaller guest molecule. Cyclodextrins (CDs) are common host molecules, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.govmdpi.com This structure allows them to form inclusion complexes with a variety of guest molecules, particularly those with hydrophobic moieties. nih.govrsc.org

The structure of 2-amino-N-isopropylacetamide, containing a hydrophobic isopropyl group, makes it a suitable candidate for forming host-guest complexes with cyclodextrins. The formation of such an inclusion complex involves the insertion of the isopropyl group into the hydrophobic cavity of the cyclodextrin (B1172386). nih.gov This interaction is driven by the displacement of high-energy water molecules from the cavity and the establishment of favorable van der Waals interactions between the host and guest. rsc.org

The formation of these complexes can alter the physicochemical properties of the guest molecule, such as its solubility. This principle has been observed in the oligomeric epoxide-amine adducts synthesized from 2-amino-N-isopropylacetamide. The solubility properties of these thermoresponsive oligomers were found to be influenced by the presence of randomly methylated β-cyclodextrin (RAMEB-CD), indicating an interaction between the cyclodextrin and the N-isopropylacetamide-derived units of the polymer. nih.govresearchgate.net This suggests that the cyclodextrin cavity can encapsulate the hydrophobic isopropyl groups along the oligomer chain, thereby modifying its interaction with the aqueous environment and affecting its solubility and aggregation behavior. researchgate.net Such host-guest interactions are fundamental for developing advanced materials for applications like controlled release systems and responsive materials. nih.govnih.gov

Computational and Theoretical Investigations of 2 Amino N Isopropylacetamide and Derivatives

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule in a simulated environment, providing detailed information about its flexibility, preferred shapes, and interactions with surrounding molecules like solvents. nih.govnih.gov For 2-amino-N-isopropylacetamide, MD simulations can elucidate how the molecule behaves in a biological context, such as in aqueous solution.

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system of particles. mdpi.com Simulations for 2-amino-N-isopropylacetamide would typically be performed in a periodic box filled with explicit water molecules to mimic physiological conditions. researchgate.net By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over a set period, often on the scale of nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can reveal key conformational features of 2-amino-N-isopropylacetamide. This includes identifying the most stable conformations, the dynamics of the rotatable bonds, and the formation of intramolecular and intermolecular hydrogen bonds. For instance, the interaction of the primary amine and amide groups with water molecules can be quantified, shedding light on the molecule's solubility and how it presents itself to potential binding partners. nih.gov The conformational flexibility of the isopropyl group and the acetamide (B32628) backbone can also be assessed, which is crucial for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

Table 1: Representative Parameters in a Molecular Dynamics Simulation Setup for 2-Amino-N-isopropylacetamide

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. mdpi.com |

| Solvent Model | TIP3P, SPC/E | Represents explicit water molecules in the simulation box. researchgate.net |

| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. mdpi.com |

| Temperature | 300 K | Simulates physiological temperature. nih.gov |

| Pressure | 1 atm | Simulates atmospheric pressure. |

Torsional Energy Profiling of Amide Linkers

For the amide linker in 2-amino-N-isopropylacetamide, this analysis can reveal the relative energies of different rotational isomers (rotamers). The planarity of the amide bond, due to the delocalization of the nitrogen lone pair into the carbonyl group, results in a significant energy barrier to rotation. Torsional energy profiling can precisely quantify this barrier.

Furthermore, this technique can be applied to other rotatable bonds within the molecule, such as the C-C bond of the acetamide backbone and the C-N bond of the isopropyl group. The resulting energy profiles provide a detailed map of the molecule's conformational energy landscape. This information is invaluable for understanding the molecule's intrinsic flexibility and the likelihood of it adopting specific conformations.

Table 2: Hypothetical Torsional Energy Barriers for Key Rotatable Bonds in 2-Amino-N-isopropylacetamide

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) | Implication |

| C-N (Amide) | Rotation around the amide bond | 15-20 | High barrier, leading to planar and rigid amide group. |

| Cα-C (Backbone) | Rotation around the carbonyl carbon and alpha-carbon bond | 2-5 | Lower barrier, allowing for more flexibility in the backbone. |

| N-C (Isopropyl) | Rotation around the nitrogen and isopropyl carbon bond | 3-6 | Moderate barrier, influencing the orientation of the isopropyl group. |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Metal Complexes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.net It is a widely used tool for studying the properties of metal complexes, providing insights into their geometry, bonding, and reactivity. researchgate.net For 2-amino-N-isopropylacetamide, which possesses potential coordinating atoms in its primary amine and amide oxygen, DFT can be employed to study its interactions with various metal ions.

Furthermore, DFT provides a wealth of information about the electronic properties of these complexes. mdpi.com Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the nature of the metal-ligand bonding and the reactivity of the complex. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the complex. nih.gov DFT can also be used to calculate various reactivity descriptors, such as electronegativity, hardness, and softness, which provide a quantitative measure of the complex's reactivity. dntb.gov.ua

Table 3: Key Electronic Properties of a Hypothetical Metal Complex of 2-Amino-N-isopropylacetamide Investigated by DFT

| Property | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the complex. scholarpublishing.org | Determines the coordination number and geometry around the metal center. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Indicates the chemical reactivity and electronic excitation energies. |

| Mulliken Atomic Charges | A measure of the partial atomic charges on each atom in the complex. | Provides insight into the charge distribution and electrostatic interactions. |

| Bond Dissociation Energy | The energy required to break a specific bond in the complex. | Indicates the strength of the metal-ligand bonds. |

In Silico Characterization and Structure-Activity Relationship Studies (for related derivatives)

In silico characterization and Structure-Activity Relationship (SAR) studies are computational approaches used in drug discovery to predict the properties of molecules and to understand how chemical structure relates to biological activity. nih.gov For derivatives of 2-amino-N-isopropylacetamide, these methods can be used to screen virtual libraries of compounds and to prioritize the synthesis of those with the most promising profiles. mdpi.commdpi.com

A common in silico characterization is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Various computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions help in the early identification of derivatives that are likely to have poor pharmacokinetic properties.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a specific target receptor. nih.gov For derivatives of 2-amino-N-isopropylacetamide, docking studies can be used to model their interactions with a biological target of interest. The docking score, which estimates the binding affinity, can be used to rank different derivatives. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.com This information is crucial for understanding the SAR and for designing new derivatives with improved potency.

By combining the results of ADMET predictions and molecular docking, a comprehensive in silico profile for a series of 2-amino-N-isopropylacetamide derivatives can be generated. This allows for a rational approach to the design of new compounds with optimized biological activity and drug-like properties.

Table 4: Example of In Silico Properties Predicted for a Hypothetical Derivative of 2-Amino-N-isopropylacetamide

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |

| LogP | 2.5 | Indicates good membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | Favorable for binding interactions. |

| Number of Hydrogen Bond Acceptors | 2 | Favorable for binding interactions. |

| Docking Score | -8.5 kcal/mol | Suggests strong binding affinity to the target receptor. |

Future Directions and Emerging Research Avenues

Expanding the Scope of Transient Directing Group Applications

The strategy of using transient directing groups (TDGs) has revolutionized C–H bond functionalization by avoiding the need for dedicated steps to install and remove a directing group. nih.govrsc.org These groups form a reversible bond with the substrate, guide a metal catalyst to a specific C–H bond, and then dissociate after the reaction, streamlining the synthetic process. nih.gov

Recent studies have identified simple amino amides as effective TDGs. Specifically, 2-amino-N-isopropylacetamide has been successfully employed as a transient directing group in the palladium-catalyzed β-C(sp³)–H or ortho-(sp²)–H arylation of ketones. researchgate.net This capability opens up significant future research avenues. Future work will likely focus on:

Broadening Substrate Scope: Expanding the application of 2-amino-N-isopropylacetamide hydrochloride as a TDG to a wider range of substrates beyond ketones, such as aldehydes, free amines, and other carbonyl-containing compounds. nih.govnih.gov

Exploring New Transformations: Moving beyond arylation to other important C–H functionalizations, including alkylation, alkenylation, amination, and oxygenation, using this amino amide as the transient directing moiety. nih.govnih.gov

Asymmetric Catalysis: Designing chiral variants of the amino amide TDG or pairing it with chiral ligands to induce enantioselectivity in C–H activation reactions, a significant challenge in the field.

Mechanistic Elucidation: Detailed mechanistic studies, combining experimental and computational methods, will be crucial to understand the coordination of the N,N-bidentate amino amide to the metal center and the subsequent C–H activation step, enabling the rational design of more efficient catalytic systems. nih.gov

The table below summarizes the potential expansion of TDG applications for 2-amino-N-isopropylacetamide.

| Current Application | Future Research Area | Potential Transformation | Target Substrate Class |

| C-H Arylation of Ketones | Diversification of C-H Functionalization | Alkylation, Alkenylation, Amination | Aldehydes, Benzylic Amines |

| Palladium Catalysis | Exploration of Different Metal Catalysts | C-H Oxygenation | Aliphatic Amines |

| Achiral Transformations | Development of Asymmetric Variants | Enantioselective Arylation | Prochiral Ketones |

Development of Novel and Sustainable Synthetic Routes to this compound

While this compound is commercially available, the development of more sustainable and efficient synthetic routes is a key goal for green chemistry. Current industrial syntheses often rely on multi-step processes that may involve hazardous reagents. researchgate.net Future research will focus on atom-economical and environmentally benign methodologies.

Key emerging strategies include:

Catalytic N-Alkylation of Amides: Developing catalytic systems for the direct N-alkylation of glycinamide with isopropanol. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses alcohols as alkylating agents, producing water as the sole byproduct, which is a significant green advantage. researchgate.netnih.gov

Biocatalysis: Employing enzymes to catalyze the amidation of N-isopropyl glycine (B1666218) or the N-alkylation of glycinamide. Biocatalytic methods offer high selectivity, mild reaction conditions, and can eliminate the need for protecting groups, thus reducing waste. rsc.org

Solvent-Free Synthesis: Investigating solid-state or solvent-free reaction conditions, for instance, by reacting N-isopropyl glycine with an ammonia source under mechanochemical activation or heating in the presence of a green catalyst like boric acid. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, scalability, and process control compared to batch production.

The following table compares potential sustainable synthetic routes.

| Synthetic Strategy | Key Features | Environmental Benefit |

| Borrowing Hydrogen Catalysis | Direct coupling of glycinamide and isopropanol | Water is the only byproduct; high atom economy. |

| Enzymatic Synthesis | High selectivity; mild aqueous conditions | Avoids hazardous reagents and solvents; reduces waste. rsc.org |

| Solvent-Free Reaction | Trituration and heating of reactants | Eliminates solvent use, separation, and disposal issues. researchgate.net |

| Flow Chemistry | Continuous process, enhanced control | Improved safety, reduced waste, higher efficiency. |

Integration in Advanced Functional Material Design

The bifunctional nature of 2-amino-N-isopropylacetamide makes it an attractive building block, or monomer, for the synthesis of novel functional polymers and materials. While its direct use in materials is not yet established, its structure is analogous to N-alkyl amino acids, which are precursors to biodegradable polymers and other advanced materials. nih.gov

Future research could explore its integration into:

Polyamides and Peptidomimetics: The compound can be used as a monomer in polymerization reactions to create novel polyamides with regularly spaced functional groups. These materials could have applications as biodegradable plastics, hydrogels, or drug delivery vehicles.

Surface Modification: The primary amine can be used to graft the molecule onto surfaces, modifying their properties. For example, it could be used to functionalize nanoparticles or polymer membranes to enhance biocompatibility or introduce specific binding sites.

Bio-based Surfactants: Similar to long-chain N-alkylated amino acids, derivatives of 2-amino-N-isopropylacetamide could be synthesized to act as amphoteric surfactants, with potential applications in detergents and personal care products, leveraging their potential biodegradability. researchgate.netnih.gov

Exploring New Catalytic Cycles and Mechanistic Pathways for Amide-Based Compounds

The amide bond is notoriously stable, and developing catalytic cycles to cleave or form it under mild conditions is a central theme in modern chemistry. mdpi.comacs.org Research into this compound can contribute to and benefit from this field.

Emerging avenues include:

Transamidation Catalysis: Using the compound as a substrate in novel metal-catalyzed or metal-free transamidation reactions to understand the influence of the α-amino group on the reactivity of the adjacent amide bond. acs.orgresearchgate.net Mechanistic studies can reveal how Lewis acids or transition metals activate the amide C-N bond. nih.gov

Amide Bond Activation: Investigating the selective activation of the C-N bond of the amide in this compound for cross-coupling reactions. researchgate.net This would transform the amide into a versatile functional group for C-C bond formation, a significant departure from its traditional role.

Photoredox Catalysis: Applying visible-light-mediated photoredox catalysis for the synthesis or modification of the compound. This strategy allows for the formation of amide bonds under exceptionally mild conditions and opens new reaction pathways.

Computational Design for Enhanced Reactivity and Selectivity in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. nih.govnih.gov Applying these methods to this compound can accelerate the discovery of new applications.

Future computational studies will likely focus on:

Catalyst Screening: In silico screening of various transition metal catalysts for reactions involving the compound, whether it acts as a substrate or a directing group. This can predict reaction barriers and identify promising candidates for experimental validation. nih.gov

Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of catalytic cycles. For instance, modeling the C-H activation step when the compound is used as a TDG can help in designing more effective variants. acs.org

Predicting Reactivity: Computational models can predict how modifications to the structure of this compound would affect its performance as a TDG or its reactivity in other transformations. This allows for the rational design of new molecules with tailored properties. nih.govnih.gov

Designing Protein Catalysts: As computational protein design advances, it may become possible to design enzymes that can selectively catalyze reactions on this specific substrate, for example, in the development of novel biocatalytic synthesis routes. nih.gov

Q & A

Q. How can reaction kinetics of oligomer formation be analyzed mechanistically?

- Methodology :

- In Situ FTIR : Monitor epoxy ring-opening kinetics by tracking the disappearance of 910 cm⁻¹ peaks over time .

- Rheological Profiling : Corlate viscosity changes (via Haake Mars II) with degree of polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.